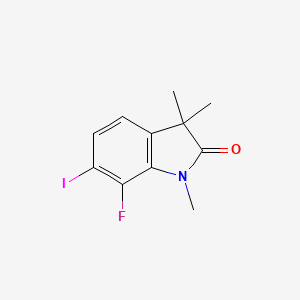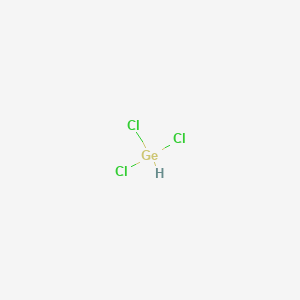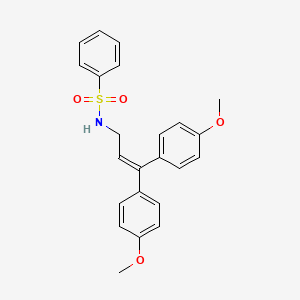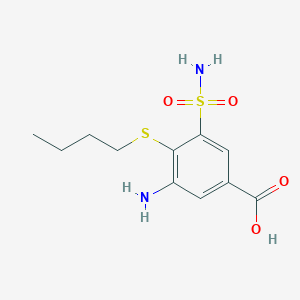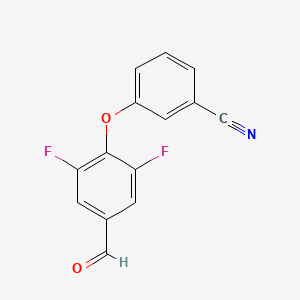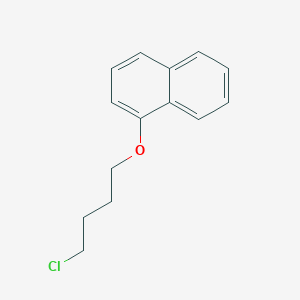
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 2-position and an imidazole ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methylimidazole under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogens like chlorine (Cl2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[(2-methyl-1H-imidazolin-1-yl)methyl]aniline.
Substitution: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-nitroaniline or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-chloroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-[(1H-imidazol-1-yl)methyl]aniline: Lacks the methyl group on the imidazole ring.
2-Methoxy-4-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline: Contains an ethyl group instead of a methyl group on the imidazole ring.
2-Methoxy-4-[(2-methyl-1H-benzimidazol-1-yl)methyl]aniline: Features a benzimidazole ring instead of an imidazole ring.
Uniqueness
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1233094-83-1 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-methoxy-4-[(2-methylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-9-14-5-6-15(9)8-10-3-4-11(13)12(7-10)16-2/h3-7H,8,13H2,1-2H3 |
InChI-Schlüssel |
AJUMQRYBZHUWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2=CC(=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8409768.png)
